molecular formula C23H17FN2OS B2469950 4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-86-2

4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2469950
CAS No.: 361470-86-2
M. Wt: 388.46
InChI Key: WYURYTJLXIUASV-UHFFFAOYSA-N
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Description

4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a fluorophenyl group, and a thiazole ring

Scientific Research Applications

4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: It is explored for use in the development of advanced materials with specific properties.

    Biological Studies: The compound is used in biological research to study its effects on various biological pathways and targets.

Mechanism of Action

Target of Action

A structurally similar compound, 4-(aminosulfonyl)-n-[(4-fluorophenyl)methyl]-benzamide, has been reported to targetCarbonic Anhydrase 2 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the thiazole derivative with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: This compound shares the benzamide and fluorophenyl groups but lacks the thiazole ring.

    4-bromo-N-(4-fluorophenyl)benzamide: Similar structure but with a bromine atom instead of a benzyl group.

Uniqueness

4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2OS/c24-20-12-10-18(11-13-20)21-15-28-23(25-21)26-22(27)19-8-6-17(7-9-19)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYURYTJLXIUASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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